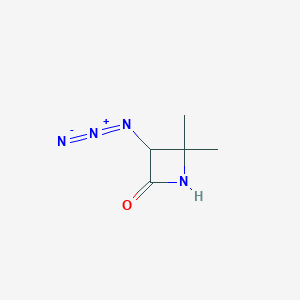
3-Azido-4,4-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-4,4-dimethylazetidin-2-one is a chemical compound with the molecular formula C5H8N4O. It belongs to the class of azetidinones, which are four-membered lactams. The azido group (-N3) attached to the azetidinone ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an appropriate precursor, such as 4,4-dimethylazetidin-2-one, is treated with a source of azide ions, such as sodium azide (NaN3), under suitable conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 3-Azido-4,4-dimethylazetidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Azido-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.
Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
Scientific Research Applications
3-Azido-4,4-dimethylazetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-4,4-dimethylazetidin-2-one largely depends on the specific application and the chemical reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group can react with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules without interfering with biological processes . The azido group can also be reduced to an amine, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylazetidin-2-one: Lacks the azido group and is less reactive in cycloaddition reactions.
3-Azido-1,2,4-triazole: Another azido compound with different reactivity and applications.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy, particularly for HIV.
Uniqueness
3-Azido-4,4-dimethylazetidin-2-one is unique due to its combination of the azetidinone ring and the azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
CAS No. |
80541-90-8 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-azido-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-5(2)3(8-9-6)4(10)7-5/h3H,1-2H3,(H,7,10) |
InChI Key |
RPWNIVGQTWCQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N1)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















